N-(3-(1H-pyrrol-1-yl)propyl)-3-methoxybenzamide
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Overview
Description
N-(3-(1H-pyrrol-1-yl)propyl)-3-methoxybenzamide is a compound that features a pyrrole ring and a methoxybenzamide moiety. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of N-(3-(1H-pyrrol-1-yl)propyl)-3-methoxybenzamide typically involves the reaction of 3-methoxybenzoic acid with 3-(1H-pyrrol-1-yl)propylamine. The reaction is usually carried out under reflux conditions in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The product is then purified using column chromatography .
Chemical Reactions Analysis
N-(3-(1H-pyrrol-1-yl)propyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using hydrogenation over palladium on carbon (Pd/C).
Scientific Research Applications
N-(3-(1H-pyrrol-1-yl)propyl)-3-methoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(3-(1H-pyrrol-1-yl)propyl)-3-methoxybenzamide involves its interaction with various molecular targets. The pyrrole ring can interact with enzymes and receptors, modulating their activity. The methoxybenzamide moiety can enhance the compound’s binding affinity to specific proteins, leading to its biological effects .
Comparison with Similar Compounds
N-(3-(1H-pyrrol-1-yl)propyl)-3-methoxybenzamide can be compared with other similar compounds such as:
N-(3-(1H-pyrrol-1-yl)propyl)-4-methoxybenzamide: This compound has a similar structure but with a methoxy group at the para position, which can alter its biological activity.
N-(3-(1H-pyrrol-1-yl)propyl)-3-chlorobenzamide: The presence of a chlorine atom instead of a methoxy group can significantly change the compound’s reactivity and applications.
This compound stands out due to its unique combination of a pyrrole ring and a methoxybenzamide moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-methoxy-N-(3-pyrrol-1-ylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-19-14-7-4-6-13(12-14)15(18)16-8-5-11-17-9-2-3-10-17/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHGCKUTENBYIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCCN2C=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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